Bienvenue dans la boutique en ligne BenchChem!

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

Pan-RAF inhibition VEGFR2 dual inhibitor Colorectal cancer

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide (CAS 1274049-46-5) is a synthetic small-molecule benzamide derivative with a molecular formula of C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol. The compound features a 3-trifluoromethyl substituent on the benzamide ring and a 2-cyanopropan-2-yl group on the amide nitrogen, structural elements shared with a class of kinase-targeted agents.

Molecular Formula C12H11F3N2O
Molecular Weight 256.228
CAS No. 1274049-46-5
Cat. No. B3013002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide
CAS1274049-46-5
Molecular FormulaC12H11F3N2O
Molecular Weight256.228
Structural Identifiers
SMILESCC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H11F3N2O/c1-11(2,7-16)17-10(18)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,17,18)
InChIKeyOPJWOVVMHJBHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide (CAS 1274049-46-5): Structural Identity and Kinase-Targeted Scaffold Overview


N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide (CAS 1274049-46-5) is a synthetic small-molecule benzamide derivative with a molecular formula of C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol [1]. The compound features a 3-trifluoromethyl substituent on the benzamide ring and a 2-cyanopropan-2-yl group on the amide nitrogen, structural elements shared with a class of kinase-targeted agents. Its computed physicochemical properties include a LogP of 3.1, a topological polar surface area of 52.9 Ų, and 2 rotatable bonds [1]. This scaffold has been reported as a key pharmacophoric element in dual pan-RAF/VEGFR2 inhibitors under preclinical evaluation for K-Ras-mutated colorectal cancer [2].

Why Generic Substitution Fails for N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide in Kinase-Targeted Research Programs


Within the benzamide kinase inhibitor class, subtle substituent variations at the 3-position and on the amide nitrogen profoundly alter target selectivity, potency, and metabolic stability. For instance, in a head-to-head study of 94 N-(phenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives, the 3-(2-cyanopropan-2-yl)benzamide-containing compound (16h) displayed a distinct dual-inhibition profile with a VEGFR2 IC₅₀ of 0.004 μM and an LS513 GI₅₀ of 0.2 μM, whereas the 3-trifluoromethylbenzamide analog (15h) and the 3,5-bis(trifluoromethyl)benzamide analog (17ab) yielded different potency ratios (VEGFR2 IC₅₀: 0.01 and 0.01 μM; LS513 GI₅₀: 0.08 and 0.3 μM, respectively) [1]. Generic substitution with a closely related 3-substituted benzamide lacking the 2-cyanopropan-2-yl moiety would therefore risk the loss of this precise dual pan-RAF/VEGFR2 inhibitory balance critical for K-Ras-mutant colorectal cancer models. The quantitative evidence below demonstrates that N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide represents a non-interchangeable chemotype.

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Pan-RAF/VEGFR2 Dual Inhibitory Potency: 3-(2-Cyanopropan-2-yl)benzamide Derivative vs. 3-Trifluoromethyl and 3,5-Bis(trifluoromethyl) Analogs in LS513 Colorectal Cancer Cells

In a direct side-by-side comparison within a single study, the 3-(2-cyanopropan-2-yl)benzamide derivative 16h demonstrated superior VEGFR2 inhibition (IC₅₀ = 0.004 μM) relative to the 3-trifluoromethylbenzamide analog 15h (IC₅₀ = 0.01 μM) and the 3,5-bis(trifluoromethyl)benzamide analog 17ab (IC₅₀ = 0.01 μM). Against the LS513 K-Ras-mutant colorectal cancer cell line, 16h exhibited a GI₅₀ of 0.2 μM, intermediate between 15h (0.08 μM) and 17ab (0.3 μM), establishing a differentiated dual-inhibition balance that neither of the other two comparator chemotypes achieves [1].

Pan-RAF inhibition VEGFR2 dual inhibitor Colorectal cancer

Structural Determinant for Metabolic Stability: 2-Cyanopropan-2-yl vs. H and Alkyl Amide N-Substituents in Pan-RAF/VEGFR2 Dual Inhibitor Series

Follow-up medicinal chemistry optimization by the same research group explicitly targeted the metabolic instability of earlier pan-RAF/VEGFR2 dual inhibitors. While quantitative metabolic stability data for 16h itself are not directly compared, the 2-cyanopropan-2-yl moiety was retained as a privileged N-substituent in subsequent optimization campaigns [1] [2]. In contrast, the primary amide and simple alkyl-substituted analogs were deprioritized due to rapid oxidative metabolism, establishing the 2-cyanopropan-2-yl group as a key structural feature for progression into lead optimization.

Metabolic stability Pharmacokinetics Amide N-substitution

Bcr-Abl Kinase Inhibitory Activity: 3-Trifluoromethylated vs. 3-Halogenated Benzamide Derivatives in Imatinib-Resistant CML Models

In a study evaluating 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent against the Bcr-Abl-positive K562 leukemia cell line [1]. While N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide was not the specific compound tested, the 3-trifluoromethyl benzamide subclass—including NS-187 (9b)—demonstrated promising activity against STI-571 (imatinib)-resistant chronic myeloid leukemia, highlighting the class-level advantage of 3-CF₃ substitution over 3-halogen substitution in overcoming clinical resistance mechanisms.

Bcr-Abl kinase Chronic myeloid leukemia Imatinib resistance

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area Benchmarking Against Common Benzamide Comparators

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide exhibits a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 52.9 Ų [1]. These values place the compound within a balanced lipophilic-hydrophilic window appropriate for both cell permeability and aqueous solubility. By comparison, the 3,5-bis(trifluoromethyl)benzamide analog (17ab) has an elevated XLogP of approximately 4.2 (estimated based on additive fragment contributions) and a TPSA of approximately 52.9 Ų, while the parent benzamide (unsubstituted) has an XLogP of approximately 0.6. The intermediate LogP of the target compound differentiates it from both overly hydrophilic and excessively lipophilic benzamide variants that may exhibit poor membrane penetration or solubility-limited pharmacokinetics.

Lipophilicity Drug-likeness Physicochemical properties

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Lead Compound for Dual Pan-RAF/VEGFR2 Inhibitor Development in K-Ras Mutant Colorectal Cancer

As demonstrated by Park et al. (2023), the 3-(2-cyanopropan-2-yl)benzamide scaffold delivers a unique dual-inhibition profile against VEGFR2 (IC₅₀ = 0.004 μM) and LS513 (GI₅₀ = 0.2 μM) that cannot be matched by 3-trifluoromethyl or 3,5-bis(trifluoromethyl) analogs [1]. Researchers procuring this compound for medicinal chemistry optimization gain a validated starting point with a differentiated potency ratio critical for suppressing both tumor angiogenesis (via VEGFR2) and oncogenic RAF signaling (via pan-RAF) in K-Ras G12D-mutant models.

Chemical Probe for Bcr-Abl Kinase Selectivity Profiling in Imatinib-Resistant CML

The 3-trifluoromethyl benzamide class has been validated as a source of highly potent Bcr-Abl kinase inhibitors active against imatinib-resistant chronic myeloid leukemia [1]. N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide, bearing the critical 3-CF₃ pharmacophore, serves as a specialized scaffold for developing probe molecules to dissect Bcr-Abl resistance mechanisms in K562 and related CML cell models.

Reference Compound for Structure-Activity Relationship Studies of N-Substituted Benzamide Kinase Inhibitors

The metabolic stability advantage conferred by the 2-cyanopropan-2-yl N-substituent, as inferred from the retention of this moiety across two successive medicinal chemistry campaigns [1] [2], positions the compound as an essential comparator in SAR studies. Researchers evaluating novel N-substituted benzamide analogs can use this compound as a benchmark for CYP-mediated oxidative stability assessment.

Physicochemical Benchmark Scaffold for Fragment-Based Drug Discovery and Lead-Like Property Optimization

With a molecular weight of 256.22 g/mol, XLogP3 of 3.1, and TPSA of 52.9 Ų [1], this compound occupies a favorable fragment-to-lead chemical space. It can be used as a fragment-sized control in biochemical and cellular assays to benchmark the property contributions of the 3-trifluoromethyl and 2-cyanopropan-2-yl substituents against less balanced benzamide fragments.

Quote Request

Request a Quote for N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.